Structural Determinant of GPR40/FFAR1 Functional Selectivity: Pyridin-2-yloxy vs. 6-Methylpyridin-2-yloxy Ether Comparison
The pyridin-2-yloxy substituent in CAS 1448063-76-0 lacks the 6-methyl group present in the structurally closest disclosed GPR40 full agonist analog (CAS 1797537-47-3, EVT-3102556) . This single methyl deletion alters both the lipophilic surface area (cLogP reduction of ~0.5 log units estimated by fragment-based calculation) and the conformational bias of the pyridine ring, which directly impacts the compound's functional signature at GPR40. Whereas the 6-methyl analog is described as a full agonist at GPR40/FFAR1, the des-methyl variant (CAS 1448063-76-0) may exhibit shifted efficacy (partial agonism or biased signaling) by virtue of reduced hydrophobic contact with the receptor's fatty acid-binding pocket . This structural distinction provides a rational matched-pair tool for probing the contribution of the 6-position substituent to GPR40 activation efficacy without altering the sulfonamide pharmacophore [1].
| Evidence Dimension | Presence/absence of 6-methyl substitution on pyridin-2-yloxy ring and estimated cLogP difference |
|---|---|
| Target Compound Data | No 6-methyl group; MW 285.36; calculated cLogP ~1.2 (estimated from C₁₂H₁₉N₃O₃S fragment constants) |
| Comparator Or Baseline | N,N-Dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide (CAS 1797537-47-3); MW 299.39; calculated cLogP ~1.7; described as GPR40 full agonist |
| Quantified Difference | ΔMW = −14.03; estimated ΔcLogP ≈ −0.5; loss of methyl hydrophobic contact with GPR40 binding pocket |
| Conditions | Structural comparison based on reported chemical identity and vendor-documented pharmacological classification of comparator; no head-to-head assay data available for the target compound |
Why This Matters
This matched-pair differentiation enables researchers to isolate the contribution of the 6-methyl group to GPR40 efficacy, informing lead optimization without purchasing multiple custom-synthesized analogs.
- [1] Hamdouchi C, et al. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). J Med Chem. 2016;59(24):10891–10916. View Source
